3-benzylsulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)propanamide
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Overview
Description
(E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzylsulfonyl group, a prop-2-yn-1-yl substituent, and a dioxolobenzo-thiazolylidene moiety, making it a unique molecule for research and industrial purposes.
Scientific Research Applications
(E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzylsulfonyl precursor, followed by the introduction of the prop-2-yn-1-yl group through alkylation reactions. The final step involves the formation of the dioxolobenzo-thiazolylidene moiety under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can undergo reduction reactions to yield corresponding amines or alcohols.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired products.
Major Products
Major products formed from these reactions include sulfone derivatives, amines, and substituted analogs of the original compound.
Mechanism of Action
The mechanism of action of (E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide: shares structural similarities with other benzylsulfonyl and dioxolobenzo-thiazolylidene compounds.
(E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide: is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Uniqueness
The uniqueness of (E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide lies in its ability to undergo diverse chemical reactions and its potential applications in various scientific fields. Its structural complexity and functional versatility make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-benzylsulfonyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c1-2-9-23-16-11-17-18(28-14-27-17)12-19(16)29-21(23)22-20(24)8-10-30(25,26)13-15-6-4-3-5-7-15/h1,3-7,11-12H,8-10,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQMDDXXYSNXSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC3=C(C=C2SC1=NC(=O)CCS(=O)(=O)CC4=CC=CC=C4)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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